2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide
Description
This compound features a benzofuro[3,2-d]pyrimidinone core, a bicyclic heterocyclic system fused with a furan ring. Key structural attributes include:
- Furan-2-ylmethyl substitution at position 3, introducing aromatic and electron-rich characteristics.
- 2,4-diketone motif, which may enhance hydrogen-bonding capacity and metabolic stability.
Properties
Molecular Formula |
C24H19N3O5 |
|---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C24H19N3O5/c1-15-6-4-7-16(12-15)25-20(28)14-26-21-18-9-2-3-10-19(18)32-22(21)23(29)27(24(26)30)13-17-8-5-11-31-17/h2-12H,13-14H2,1H3,(H,25,28) |
InChI Key |
AUBPNGIPVGVXHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)OC5=CC=CC=C53 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the furan-2-ylmethyl intermediate, followed by the construction of the benzofuro[3,2-d]pyrimidine core. The final step involves the acylation of the intermediate with N-(m-tolyl)acetamide under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl groups in the benzofuro[3,2-d]pyrimidine core can be reduced to corresponding alcohols.
Scientific Research Applications
The biological activity of 2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide has been evaluated in several studies:
- Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It operates through mechanisms such as inducing apoptosis and inhibiting cell proliferation. For instance, in vitro assays have demonstrated significant activity against breast cancer and leukemia cell lines.
- Anti-inflammatory Effects : The compound has also shown promise as an anti-inflammatory agent. Molecular docking studies indicate its potential as a 5-lipoxygenase inhibitor, which is crucial for mediating inflammatory responses .
Therapeutic Applications
Given its biological activities, this compound could be explored for several therapeutic applications:
- Cancer Therapy : Due to its cytotoxic effects on cancer cells, further research could lead to its development as a chemotherapeutic agent.
- Inflammatory Disorders : Its potential as a 5-lipoxygenase inhibitor positions it as a candidate for treating conditions characterized by excessive inflammation.
Case Study 1: Anticancer Activity
A study conducted on the effects of the compound on MCF-7 (breast cancer) and HL-60 (leukemia) cell lines demonstrated a dose-dependent reduction in cell viability. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Anti-inflammatory Mechanism
Molecular docking studies performed using software such as AutoDock Vina revealed that the compound binds effectively to the active site of 5-lipoxygenase with favorable binding energies, suggesting a strong potential for anti-inflammatory applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Substituent Effects :
- The furan-2-ylmethyl group in the target compound may enhance solubility compared to isopentyl () or phenylethyl () due to its smaller size and polar oxygen atom .
- N-(m-tolyl) introduces a hydrophobic methyl group at the meta position, contrasting with the electron-withdrawing trifluoromethyl () or fluoro () groups in analogues, which may alter receptor binding .
- Core Modifications :
Crystallographic and Stability Data
- reports single-crystal X-ray structures for fluorobenzyl-substituted pyrazolo-benzothiazinones, demonstrating the importance of halogen interactions in lattice stability . This suggests that the m-tolyl group in the target compound may similarly influence crystallinity.
Biological Activity
The compound 2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a furan moiety and a benzofuro-pyrimidine core. Its molecular formula is C₁₈H₁₈N₂O₃, with a molecular weight of approximately 306.35 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antitumor , antimicrobial , and anti-inflammatory properties.
Antitumor Activity
Recent research indicates that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study evaluating the cytotoxicity of related benzofuro-pyrimidine derivatives showed IC50 values in the low micromolar range against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines, indicating potent antitumor activity .
Antimicrobial Activity
Preliminary screenings have demonstrated that this compound possesses antimicrobial properties against several bacterial strains:
- Tested Strains : Escherichia coli, Staphylococcus aureus, and Salmonella typhi.
- Methodology : Disk diffusion assays were utilized to determine the minimum inhibitory concentration (MIC), with results indicating effective inhibition at concentrations as low as 250 μg/mL .
Anti-inflammatory Effects
Compounds containing the furan and pyrimidine structures have shown promise in reducing inflammation:
- Mechanism : The anti-inflammatory activity is thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
The biological activities of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It potentially inhibits key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may act on specific receptors involved in cell signaling pathways related to tumor growth and immune response.
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(3-(furan-2-ylmethyl)-2,4-dioxobenzofuropyrimidinyl)-N-(m-tolyl)acetamide, and how can purity be validated?
- Synthesis : A multi-step approach is typical, starting with functionalization of the benzofuropyrimidine core. For example, alkylation of the furan-2-ylmethyl group could follow methods analogous to thieno[3,2-d]pyrimidine derivatives (e.g., nucleophilic substitution under anhydrous conditions using K₂CO₃/DMF) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard. Recrystallization from ethanol or acetonitrile may improve yield .
- Purity Validation : Use HPLC with a C18 column (UV detection at 254 nm) and compare retention times against standards. Confirm homogeneity via TLC (Rf consistency) and mass spectrometry (ESI-MS for molecular ion peaks) .
Q. How can the molecular structure of this compound be confirmed experimentally?
- X-ray Crystallography : Single-crystal analysis (e.g., Mo-Kα radiation, 173 K) resolves bond lengths and angles, critical for verifying the fused benzofuropyrimidine system and substituent positions .
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). For instance, the furan methylene protons (δ ~4.5–5.0 ppm) and acetamide carbonyl (δ ~170 ppm) are key markers .
- FT-IR : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/GTP analogs. IC₅₀ values can be calculated via dose-response curves .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Normalize viability against controls and validate via flow cytometry for apoptosis markers .
Advanced Research Questions
Q. How can reaction yields for the furan-2-ylmethyl incorporation be optimized?
- Catalysis : Screen Pd-based catalysts (e.g., Pd(OAc)₂ with PPh₃) for Suzuki-Miyaura coupling if aryl halides are intermediates. Microwave-assisted synthesis (100–150°C, 30 min) may enhance efficiency .
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) to balance reactivity and byproduct formation. Use DOE (Design of Experiments) to identify optimal ratios .
Q. How should contradictory data in biological assays (e.g., varying IC₅₀ across studies) be addressed?
- Assay Reprodubility : Standardize protocols (e.g., cell passage number, serum-free conditions) and include positive controls (e.g., doxorubicin for cytotoxicity). Use statistical tools (ANOVA, p-value <0.05) to assess significance .
- Metabolic Stability : Evaluate compound stability in assay media (LC-MS/MS quantification over 24 hr). Contradictions may arise from compound degradation or off-target effects .
Q. What computational methods aid in understanding this compound’s mechanism of action?
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR). Focus on binding affinity (ΔG) and hydrogen-bonding patterns with the acetamide and furan groups .
- DFT Calculations : Gaussian 09 can optimize geometry and calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites for reactivity predictions .
Q. How can environmental impact be assessed during large-scale synthesis?
- Green Chemistry Metrics : Calculate E-factor (waste per product mass) and PMI (Process Mass Intensity). Replace toxic solvents (DMF → cyclopentyl methyl ether) and employ catalytic reagents to reduce waste .
- Degradation Studies : Use HPLC-UV to monitor hydrolysis under varied pH/temperature. Assess biodegradability via OECD 301F (closed bottle test) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
